1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Lithium metal batteries Localized high-concentration electrolyte Diluent design

This compound, also denoted OFE, OTE, or FC-102, is a partially fluorinated ether (C₇H₄F₁₂O, MW 332.09) comprising a 1H,1H,5H-octafluoropentyl segment linked to a 1,1,2,2-tetrafluoroethyl group. It is a colorless liquid with a predicted density of ~1.5 g cm⁻³, a predicted boiling point of ~141 °C (experimental: ~133 °C), a flash point of ~45 °C, and a vapor pressure of ~7.4 mmHg at 25 °C.

Molecular Formula C7H4F12O
Molecular Weight 332.09 g/mol
CAS No. 16627-71-7
Cat. No. B107237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
CAS16627-71-7
Molecular FormulaC7H4F12O
Molecular Weight332.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F
InChIInChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2
InChIKeyZNBGTBKGFZMWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS 16627-71-7): A High-Fluorine-Content Hydrofluoroether for Advanced Electrolyte Engineering


This compound, also denoted OFE, OTE, or FC-102, is a partially fluorinated ether (C₇H₄F₁₂O, MW 332.09) comprising a 1H,1H,5H-octafluoropentyl segment linked to a 1,1,2,2-tetrafluoroethyl group . It is a colorless liquid with a predicted density of ~1.5 g cm⁻³, a predicted boiling point of ~141 °C (experimental: ~133 °C), a flash point of ~45 °C, and a vapor pressure of ~7.4 mmHg at 25 °C . The compound belongs to the hydrofluoroether class and is primarily investigated as a non-flammable diluent for localized high-concentration electrolytes (LHCEs) in lithium-based batteries, as well as a fluorinated surfactant intermediate .

Why Not All Hydrofluoroethers Are Interchangeable: Evidence for 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS 16627-71-7)


Hydrofluoroethers used as electrolyte diluents vary markedly in solvating power, steric hindrance, and the resulting solid-electrolyte interphase (SEI) composition. Replacing OFE with the structurally similar diluent TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) yields a fundamentally different Li⁺ solvation structure, altering the aggregate distribution and ultimately limiting cycle life [1]. The 1H,1H,5H-octafluoropentyl segment in OFE introduces larger steric hindrance than the 2,2,3,3-tetrafluoropropyl group in TTE, directly weakening Li⁺–diluent binding and shifting the anion coordination toward higher aggregate states (AGG-n) [1]. This molecular-level distinction translates into quantifiable differences in battery lifespan, SEI chemistry, and energy density; generic substitution without explicit performance verification is therefore unsound [1][2].

Quantitative Differentiation Evidence for 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS 16627-71-7) vs. Closest Comparators


Lithium Metal Battery Cycle Life: OFE-LHCE Outperforms TTE-LHCE by 2.1× Under Demanding Conditions

In a direct head-to-head comparison using ultrathin Li anodes (50 µm) and high-loading cathodes (3.0 mAh cm⁻²), the OFE-based LHCE delivered a lifespan of 190 cycles at 80% capacity retention, whereas the TTE-based LHCE achieved only 90 cycles—a 2.1-fold advantage [1]. The weaker solvating power of OFE, quantified by a Li⁺ binding energy of −0.74 eV versus −0.91 eV for TTE (DFT calculation), increases the proportion of AGG-n aggregates from 38% (TTE) to 52% (OFE), driving an anion-derived SEI that enables uniform Li deposition [1].

Lithium metal batteries Localized high-concentration electrolyte Diluent design

Lithium Fluoride Enrichment in SEI: OFE-LHCE Delivers 17 Percentage Points Higher LiF Ratio Than TTE-LHCE

X-ray photoelectron spectroscopy (XPS) analysis of the solid electrolyte interphase formed in OFE-LHCE versus TTE-LHCE reveals that the LiF peak area ratio is 85% for OFE-LHCE compared with 68% for TTE-LHCE—a 17-percentage-point increase [1]. Additionally, the F atomic content during sputtering is higher for OFE-LHCE at both 0 s (5.88% vs. 3.53%) and 60 s (7.54% vs. 4.95%) [1]. This LiF-enriched SEI is directly attributed to the elevated AGG-n proportion (52% vs. 38%) in OFE-based electrolytes [1].

Solid electrolyte interphase Lithium fluoride XPS analysis

High-Temperature Capacity Retention in Li-Ion Cells: OFE-Containing LHCE Retains 81.7% vs. 38.5% for Conventional Electrolyte at 45 °C After 500 Cycles

In graphite||LiNi₀.₈Mn₀.₁Co₀.₁O₂ full cells, an optimal LHCE employing 1H,1H,5H-octafluoropentyl 1,1,2,2-tetrafluoroethyl ether as the high-flash-point diluent achieved capacity retentions of 87.1% at 25 °C and 81.7% at 45 °C after 500 cycles, compared with only 75.2% and 38.5%, respectively, for the conventional carbonate electrolyte [1]. The same study confirmed that the LHCE exhibited nonflammability and greatly suppressed heat release at elevated temperatures [1].

Lithium-ion batteries Nickel-rich cathodes Elevated-temperature cycling

Cathode-Electrolyte Interphase Stabilization: OFP Additive Improves Ni-Rich Cathode Cycling Retention by 21.5 Percentage Points Over Standard Electrolyte

When 1H,1H,5H-octafluoropentyl 1,1,2,2-tetrafluoroethyl ether (OFP) is employed as an electrolyte additive for Ni-rich NCM cathodes, it forms a thin (5.5 nm), uniform, LiF-abundant cathode-electrolyte interphase (CEI) layer via electrochemical oxidation [1]. The OFP-containing electrolyte exhibits a cycling retention of 62.2%, compared with only 40.7% for the standard electrolyte without the additive—an improvement of 21.5 percentage points [1].

Cathode-electrolyte interphase Ni-rich NCM cathode Electrolyte additive

Pouch Cell Energy Density: OFE-Based LHCE Enables 417 Wh kg⁻¹ Prototype Cell, Exceeding Typical TTE-Based LHCE Performance

A prototype pouch cell constructed with OFE-based LHCE achieved an actual energy density of 417 Wh kg⁻¹ and sustained 49 cycles under realistic operating conditions [1]. While a direct pouch-cell comparison with TTE-based LHCE was not reported in the same study, the 2.1× cycle-life advantage observed in coin cells (190 vs. 90 cycles) and the superior SEI chemistry provide a mechanistic basis for expecting enhanced pouch-cell longevity as well [1].

Pouch cell Energy density Practical Li metal battery

Electrochemical Stability in Li–O₂ Batteries: OFE-Based LHCE Provides Integrated Oxidation Resistance and High Oxygen Solubility

An LHCE formulated with 1H,1H,5H-octafluoropentyl 1,1,2,2-tetrafluoroethyl ether (OTE) as the diluent exhibited much improved electrochemical performance in Li–O₂ and Li–air batteries compared with both conventional electrolyte and a high-concentration electrolyte, simultaneously satisfying the requirements of stability against Li metal, resistance to reactive oxygen species, and high oxygen solubility [1]. The OTE-based LHCE design principle provides a guideline for future electrolyte research in metal–air systems [1].

Lithium–oxygen batteries Lithium–air batteries Electrochemical stability

Validated Application Scenarios for 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS 16627-71-7) Based on Quantitative Evidence


High-Energy-Density Lithium Metal Batteries (>400 Wh kg⁻¹) Requiring Extended Cycle Life

In lithium metal battery designs targeting practical energy densities exceeding 400 Wh kg⁻¹, OFE functions as the diluent in localized high-concentration electrolytes. The 2.1× longer cycle life compared to TTE-based LHCE (190 vs. 90 cycles) and the 417 Wh kg⁻¹ pouch cell demonstration make OFE the diluent of choice when both high energy density and durability are non-negotiable [1]. The underlying mechanism—weak solvating power that enriches AGG-n aggregates (52% vs. 38%) and produces a LiF-dominant SEI (85% vs. 68%)—is directly linked to the molecular architecture of the 1H,1H,5H-octafluoropentyl segment [1].

Elevated-Temperature Lithium-Ion Batteries for Electric Vehicles and Aerospace

For applications where cells routinely operate at 45 °C or above, OFE-containing LHCEs provide a 43.2-percentage-point advantage in capacity retention over conventional electrolytes (81.7% vs. 38.5% after 500 cycles) [2]. Combined with the demonstrated nonflammability and suppressed heat release, this positions OFE as a critical formulation component for EV battery packs requiring both high safety ratings and thermal resilience without active cooling redundancy [2].

Ni-Rich Cathode Stabilization via Functional Electrolyte Additive

OFE (denoted OFP in this context) serves as an electrolyte additive that electrochemically oxidizes to form a thin (5.5 nm), uniform, LiF-abundant cathode-electrolyte interphase on Ni-rich NCM cathode surfaces, raising cycling retention from 40.7% to 62.2% under high-temperature operation [3]. This additive strategy is directly applicable to industrial cell lines using Ni-rich cathodes (Ni ≥ 60%), where interfacial degradation remains the primary failure mode [3].

Non-Flammable Electrolyte Formulation for Safe Large-Format Cells

The high flash point of OFE (~45 °C predicted) and its role in rendering LHCEs nonflammable while maintaining competitive ionic transport make it a strategic diluent for manufacturing large-format lithium-ion cells where thermal runaway mitigation is prioritized [2]. The same formulation approach has been validated in Li–O₂ and Li–air systems, where OFE additionally provides the high oxygen solubility essential for cathode operation [4].

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